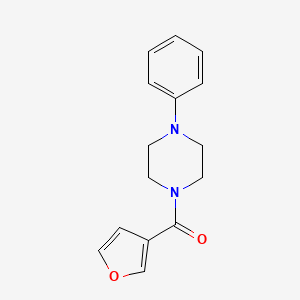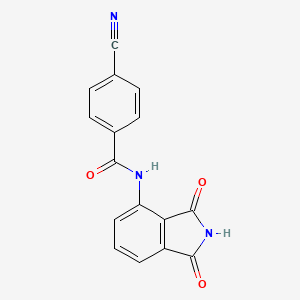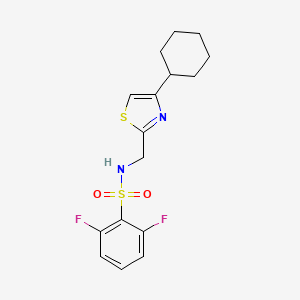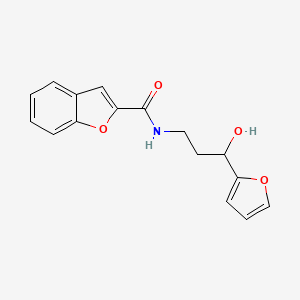
(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution” is a chemical compound with the CAS number 1344727-37-2 . It’s used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of “(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution” involves several steps. The process starts with the preparation of Zinc Pivalate, followed by the creation of Pyridin-3-ylzinc Pivalate . The detailed procedure can be found in the Organic Syntheses Procedure .Chemical Reactions Analysis
“(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution” is used in various chemical reactions. For instance, it’s used in cobalt-catalyzed acylation reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives .Physical And Chemical Properties Analysis
“(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution” has specific physical and chemical properties such as melting point, boiling point, density, and more .科学的研究の応用
Enhanced Stability of Organozinc Reagents
Organozinc pivalates represent a class of zinc organometallics notable for their significantly improved air- and moisture-stability compared to traditional zinc reagents. This advancement facilitates their utility in carbon-carbon and carbon-heteroatom bond-forming reactions, essential in synthetic chemistry. The solid-state forms of these reagents, including aryl, benzyl, and heteroaryl zinc pivalates, demonstrate notable resilience towards environmental exposure, thus broadening the scope of their application in various synthetic methodologies (Chen et al., 2017).
Applications in Cross-Coupling Reactions
Organozinc pivalates have been shown to be effective in Negishi cross-coupling reactions, a pivotal methodology in the formation of C-C bonds in organic synthesis. The air stability and ease of handling of these reagents enable efficient and versatile applications in synthesizing complex organic molecules. This property is particularly beneficial in developing pharmaceuticals and agrochemicals, where precise and clean synthetic routes are essential (Stathakis et al., 2013).
Role in Electrochemical Applications
The electrochemical properties of zinc and its complexes, including those involving benzyl derivatives, have been extensively studied for their potential in improving alkaline battery performance. Research indicates that certain benzene derivatives can influence the morphology and electrochemical behavior of zinc, suggesting applications of zinc organometallics in energy storage technologies (Ghavami & Rafiei, 2006).
Contribution to Luminescence and Photophysical Studies
Zinc complexes, including those with ligands similar to (3-(Ethoxycarbonyl)benzyl)zinc pivalate, have been investigated for their luminescence properties. These studies shed light on the potential applications of zinc organometallics in developing photoluminescent materials, which could be used in sensors, imaging, and lighting technologies (Nikolaevskii et al., 2014).
Catalysis and Polymerization Initiators
Zinc pivalate complexes have been explored as catalysts and initiators in the ring-opening polymerization of cyclic esters, demonstrating their utility in producing biodegradable polymers. This application is crucial for developing sustainable materials and contributes to the broader field of green chemistry (Wang et al., 2013).
将来の方向性
特性
IUPAC Name |
zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.C5H10O2.Zn/c1-3-12-10(11)9-6-4-5-8(2)7-9;1-5(2,3)4(6)7;/h4-7H,2-3H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMPJJLHAMAZBO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)[CH2-].CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)


![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)


![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)